propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
CAS No.:
Cat. No.: VC9851534
Molecular Formula: C18H18BrNO4
Molecular Weight: 392.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18BrNO4 |
|---|---|
| Molecular Weight | 392.2 g/mol |
| IUPAC Name | propyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C18H18BrNO4/c1-2-11-23-18(22)13-3-7-15(8-4-13)20-17(21)12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,21) |
| Standard InChI Key | STWYBGLEJCPRNB-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure comprises three distinct functional groups:
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Propyl Ester Group: Positioned at the para site of the benzoate backbone, this moiety enhances lipid solubility, potentially improving membrane permeability in biological systems.
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Amide Linkage: Connects the benzoate core to the acetylated phenoxy group, introducing hydrogen-bonding capabilities critical for molecular interactions.
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4-Bromophenoxy Acetyl Group: The bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing both reactivity and stability.
The IUPAC name—propyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate—precisely reflects this arrangement, as illustrated by its SMILES notation: CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈BrNO₄ | |
| Molecular Weight | 392.2 g/mol | |
| InChI Key | STWYBGLEJCPRNB-UHFFFAOYSA-N | |
| PubChem CID | 1586612 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate typically involves multi-step reactions:
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Preparation of 4-Bromophenol: Bromination of phenol using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) yields 4-bromophenol, a key intermediate.
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Acetylation: Reacting 4-bromophenol with acetyl chloride in the presence of a base (e.g., pyridine) forms 4-bromophenoxy acetyl chloride.
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Amide Coupling: The acetyl chloride intermediate is coupled with 4-aminobenzoic acid propyl ester via a nucleophilic acyl substitution reaction, facilitated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
Patents detailing analogous syntheses (e.g., US20230027295A1) highlight the use of tert-butyl esters and chlorophenyl intermediates, underscoring the versatility of such strategies in producing structurally related compounds .
Reactivity and Stability
The bromine atom’s electronegativity renders the phenoxy group susceptible to nucleophilic aromatic substitution, enabling further functionalization. Meanwhile, the ester and amide groups confer hydrolytic sensitivity under acidic or basic conditions, necessitating controlled storage environments.
Biological and Toxicological Considerations
Predicted Pharmacokinetics
Computational models suggest moderate bioavailability, with logP values (~3.2) indicating balanced lipophilicity. The amide bond may confer resistance to enzymatic degradation, prolonging systemic exposure .
Toxicity Profiles
Research Gaps and Future Directions
Unexplored Therapeutic Avenues
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Neuroinflammation: Bromophenoxy moieties may modulate microglial activation, a target in neurodegenerative diseases .
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Drug Delivery Systems: Ester prodrug derivatives could enhance the solubility of hydrophobic therapeutics .
Industrial Optimization
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